4-Acetyl-2-hydroxy-5-nitrobenzonitrile

Catalog No.
S13637096
CAS No.
M.F
C9H6N2O4
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-2-hydroxy-5-nitrobenzonitrile

Product Name

4-Acetyl-2-hydroxy-5-nitrobenzonitrile

IUPAC Name

4-acetyl-2-hydroxy-5-nitrobenzonitrile

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C9H6N2O4/c1-5(12)7-3-9(13)6(4-10)2-8(7)11(14)15/h2-3,13H,1H3

InChI Key

NHPQSUUZYHFYML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-]

4-Acetyl-2-hydroxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C9H7N3O3C_9H_7N_3O_3 and a molecular weight of 191.17 g/mol. This compound features a benzene ring substituted with an acetyl group, a hydroxy group, and a nitro group, making it part of the benzonitrile family. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, allowing for further functionalization.
  • Condensation Reactions: The hydroxy group can react with aldehydes or ketones to form ethers or other complex molecules.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 4-Acetyl-2-hydroxy-5-nitrobenzonitrile exhibits biological activity, particularly in antimicrobial and antimalarial contexts. Its derivatives have been studied for their potential as active pharmaceutical ingredients (APIs) in treating various diseases. For instance, it has been used as a precursor in the synthesis of compounds with antimalarial properties, highlighting its importance in medicinal chemistry.

Several methods have been developed for synthesizing 4-Acetyl-2-hydroxy-5-nitrobenzonitrile:

  • Nitration of Acetylated Phenols: Acetylated phenols can be nitrated using nitric acid to introduce the nitro group at the desired position.
  • Hydrolysis of Nitriles: Starting from 4-acetylbenzonitrile, hydrolysis can yield the corresponding hydroxy compound.
  • Multi-step Synthesis: A combination of Friedel-Crafts acylation followed by nitration and hydrolysis can also be employed to obtain this compound.

These methods allow for the efficient production of 4-Acetyl-2-hydroxy-5-nitrobenzonitrile in laboratory settings.

4-Acetyl-2-hydroxy-5-nitrobenzonitrile serves multiple purposes:

  • Pharmaceutical Intermediate: It is widely used as a precursor in the synthesis of various pharmaceutical compounds, including anesthetics and anti-allergic agents.
  • Organic Synthesis: The compound is utilized in the preparation of complex organic molecules and materials.
  • Research: It is employed in studies focusing on drug development and synthesis methodologies due to its reactive functional groups.

Studies on the interactions of 4-Acetyl-2-hydroxy-5-nitrobenzonitrile with biological systems have shown that it may interact with specific enzymes or receptors, potentially influencing their activity. For instance, its derivatives have been evaluated for their ability to inhibit certain bacterial strains or parasites, indicating its potential as an antimicrobial agent.

Several compounds share structural similarities with 4-Acetyl-2-hydroxy-5-nitrobenzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Hydroxy-5-nitrobenzonitrileC7H4N2O3C_7H_4N_2O_3Lacks acetyl group; primarily studied for antibacterial properties
5-Hydroxy-2-nitrobenzonitrileC7H4N2O3C_7H_4N_2O_3Hydroxyl group at different position; shows distinct biological activity
4-AcetylbenzonitrileC9H7NOC_9H_7NOSimilar structure without hydroxy and nitro substituents; used mainly as a chemical intermediate

The presence of both hydroxy and nitro groups in 4-Acetyl-2-hydroxy-5-nitrobenzonitrile distinguishes it from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry.

4-Acetyl-2-hydroxy-5-nitrobenzonitrile (IUPAC name: 4-acetyl-2-hydroxy-5-nitrobenzonitrile) is a polysubstituted aromatic compound with the molecular formula C₉H₅N₂O₄. The benzene core bears a hydroxyl group at the 2-position, a nitro group at the 5-position, and an acetyl group at the 4-position, with a nitrile moiety at the 1-position (Figure 1). Systematic numbering begins with the nitrile group as position 1, followed by hydroxyl (2), acetyl (4), and nitro (5).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₅N₂O₄
Molecular Weight205.15 g/mol
Functional Groups-OH, -NO₂, -COCH₃, -CN
Substituent Positions2, 4, 5

The acetyl group introduces electron-withdrawing effects, moderating the reactivity of the aromatic ring alongside the strongly electron-withdrawing nitro and nitrile groups. This electronic configuration influences regioselectivity in further substitutions and stabilization of intermediates.

Historical Context and Discovery

The synthesis of 4-acetyl-2-hydroxy-5-nitrobenzonitrile emerged from mid-20th-century advancements in aromatic nitration and acetylation techniques. Early methodologies for analogous compounds, such as 2-hydroxy-5-nitrobenzonitrile, involved nitration of salicylonitrile (2-hydroxybenzonitrile) using concentrated nitric acid in acetic acid. The introduction of acetyl groups to such frameworks gained prominence in the 1990s with the development of protective group strategies, as exemplified by patents describing carbamate-mediated acetylation.

A pivotal innovation was the use of tert-butoxycarbonyl (t-BOC) groups to protect hydroxyl functionalities during nitration and acetylation. For instance, the synthesis of 2-amino-5-cyanophenol derivatives—structurally related to 4-acetyl-2-hydroxy-5-nitrobenzonitrile—relied on sequential t-BOC protection, nitration, and acid-catalyzed deprotection. These methods enabled precise control over substituent positioning, critical for achieving the target compound’s regiochemistry.

Significance in Contemporary Organic Chemistry Research

In modern research, 4-acetyl-2-hydroxy-5-nitrobenzonitrile serves as a versatile intermediate in heterocyclic synthesis. Its nitro group is reducible to an amine, enabling access to aminobenzonitrile derivatives for urea-based pharmaceuticals, such as kinase inhibitors. The acetyl moiety facilitates conjugation reactions, particularly in synthesizing pyrenylated nucleosides for RNA modification studies.

Key Applications:

  • Pharmaceutical Intermediates: The compound’s nitro-to-amine conversion pathway is exploited in synthesizing N-aryl urea derivatives, a scaffold prevalent in anticancer and anti-inflammatory agents.
  • Materials Science: Its nitrile group participates in cycloaddition reactions, forming triazoles for polymer crosslinking.
  • Synthetic Methodology: Researchers utilize its electronic profile to study directed ortho-metalation, a tactic for constructing polyfunctional aromatics.

Recent studies highlight its role in synthesizing fluorescent probes, where the acetyl group enhances photostability, and the nitro group serves as a quenching moiety. These applications underscore its dual utility in functional molecule design and reaction mechanism elucidation.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

206.03275668 g/mol

Monoisotopic Mass

206.03275668 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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